

Application Note: Quantification of Syringol Gentiobioside in Grapes using LC-MS/MS

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Compound of Interest		
Compound Name:	Syringol Gentiobioside	
Cat. No.:	B13436358	Get Quote

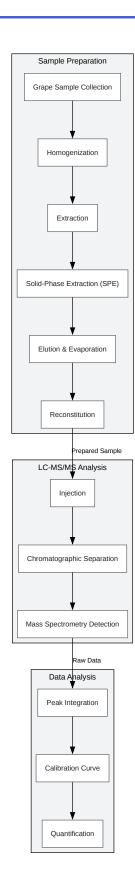
Introduction

Syringol gentiobioside is a glycosidic conjugate of syringol, a volatile phenol. In the context of viticulture, it is a significant biomarker for smoke taint in grapes, which can impart undesirable smoky and ashy aromas and flavors to wine.[1][2] Grapes exposed to bushfire smoke absorb volatile phenols like syringol, which are then glycosylated by the plant's metabolic processes, leading to the accumulation of non-volatile glycosides such as **syringol gentiobioside**.[1] During fermentation and aging, these glycosides can hydrolyze, releasing the free volatile phenols and causing smoke taint in the final product.[2]

Accurate quantification of **syringol gentiobioside** in grapes is crucial for assessing the risk of smoke taint and making informed decisions in vineyard management and winemaking. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the direct and sensitive quantification of these phenolic glycosides.[3][4] This application note provides a detailed protocol for the extraction and quantification of **syringol gentiobioside** in grape samples using LC-MS/MS.

Experimental Workflow





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Figure 1. Experimental workflow for the quantification of **syringol gentiobioside** in grapes.



Detailed Protocols Sample Preparation

This protocol is based on established methods for the extraction of phenolic glycosides from grape homogenates.[1]

Materials:

- Grape samples
- · Blender or homogenizer
- Methanol
- Formic acid
- Deionized water
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Centrifuge
- Nitrogen evaporator
- · Vortex mixer
- Internal Standard (IS): d3-Syringol gentiobioside (recommended)

Procedure:

- Homogenization: Weigh a representative sample of grape berries (e.g., 100-500 berries).
 Homogenize the berries to a uniform slurry using a blender or homogenizer.
- Extraction:
 - To a known amount of grape homogenate (e.g., 5 g), add an appropriate volume of extraction solvent (e.g., 10 mL of 80% methanol in water with 1% formic acid).[5]



- Spike the sample with the internal standard solution.
- Vortex the mixture for 1 minute.
- Sonicate for 15 minutes in a water bath at 40°C.[5]
- Centrifuge at 12,000 rpm for 15 minutes.[5]
- Collect the supernatant. Repeat the extraction process on the pellet twice more.
- Combine the supernatants.
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge by washing with methanol followed by deionized water.
 - Load the combined supernatant onto the SPE cartridge.
 - Wash the cartridge with deionized water to remove sugars and other polar interferences.
 - Dry the cartridge under a stream of nitrogen.
- · Elution and Reconstitution:
 - Elute the analytes from the SPE cartridge with methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL of 10 mM ammonium formate in water).

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

Agilent 1290 Infinity UHPLC system or equivalent[3]



Agilent 6400 series Triple Quadrupole MS or equivalent

LC Parameters:

- Column: Agilent Poroshell Bonus-RP (150 mm × 2.1 mm, 2.7 μm) or equivalent[3]
- Mobile Phase A: 10 mM Ammonium Formate in Water[3]
- Mobile Phase B: Methanol/Acetonitrile (1:1) with 10 mM Ammonium Formate[3]
- Gradient:
 - o 0-1 min: 8% B
 - o 1-6.5 min: 8-24.5% B
 - o 6.5-7.5 min: 24.5-90% B
 - o 7.5-9 min: 90% B
 - 9-10 min: 90-8% B[3]
- Flow Rate: 0.42 mL/min[3]
- Column Temperature: 40°C[3]
- Injection Volume: 12 μL[3]

MS/MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required)
- · Multiple Reaction Monitoring (MRM):
 - The specific precursor and product ions for syringol gentiobioside and the internal standard need to be determined by direct infusion of standards.



- Hypothetical MRM transitions for Syringol Gentiobioside (precursor ion m/z would be higher than syringol):
 - Precursor Ion (Q1): [M-H]⁻ or [M+H]⁺
 - Product Ion (Q3): Fragment corresponding to the loss of a glucose unit or other characteristic fragments.
- Gas Temperature: 350°C[3]
- Drying Gas Flow: 13.0 L/min[3]
- Capillary Voltage: 4300 V[3]

Data Analysis and Quantification

Calibration:

- Prepare a series of calibration standards of syringol gentiobioside in the reconstitution solvent, each containing a constant concentration of the internal standard.
- Analyze the calibration standards using the same LC-MS/MS method as the samples.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Quantification:

- Integrate the peak areas for syringol gentiobioside and the internal standard in the sample chromatograms.
- Calculate the peak area ratio.
- Determine the concentration of **syringol gentiobioside** in the sample by interpolating from the calibration curve.
- Calculate the final concentration in the original grape sample, accounting for the initial sample weight and dilution factors.



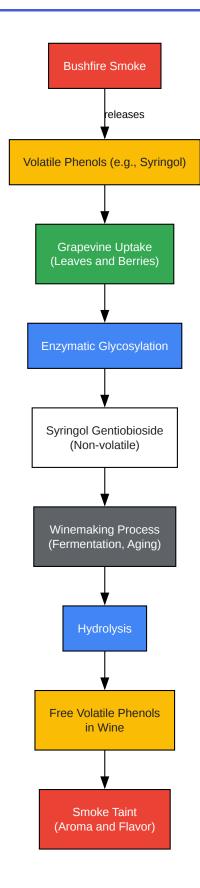
Quantitative Data Summary

The following table summarizes hypothetical quantitative data for **syringol gentiobioside** in different grape varieties exposed to varying levels of smoke.

Sample ID	Grape Variety	Smoke Exposure	Syringol Gentiobioside (μg/kg)
CTL-CV-01	Cabernet Sauvignon	None (Control)	< 1.0
LOW-CV-01	Cabernet Sauvignon	Low	15.5
HIGH-CV-01	Cabernet Sauvignon	High	85.2
CTL-CH-01	Chardonnay	None (Control)	< 1.0
LOW-CH-01	Chardonnay	Low	12.8
HIGH-CH-01	Chardonnay	High	76.4
CTL-PN-01	Pinot Noir	None (Control)	< 1.0
LOW-PN-01	Pinot Noir	Low	18.2
HIGH-PN-01	Pinot Noir	High	98.6

Signaling Pathway/Logical Relationship Diagram





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Figure 2. Formation of smoke taint in wine from syringol gentiobioside.



Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of **syringol gentiobioside** in grapes. This analytical protocol is an essential tool for researchers, viticulturists, and winemakers to assess the potential for smoke taint in grapes and to mitigate its impact on wine quality. Accurate measurement of this key biomarker enables proactive decision-making, from harvest timing to specific winemaking interventions.

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